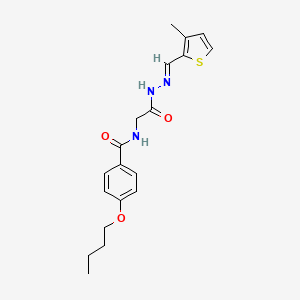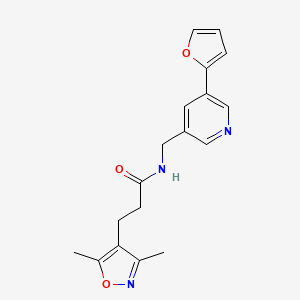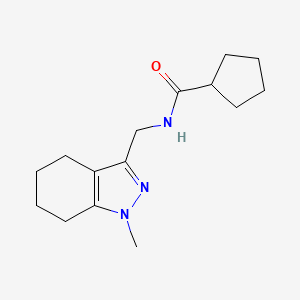
N-(2-cyano-4,5-dimethoxyphenyl)-N'-cyclohexylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea is a complex organic compound characterized by the presence of a cyano group, dimethoxyphenyl ring, and a cyclohexylthiourea moiety
Aplicaciones Científicas De Investigación
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thioureas or cyano derivatives.
Mecanismo De Acción
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide
- N-(2-cyano-4,5-dimethoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide
- N-(2-cyano-4,5-dimethoxyphenyl)-4-iodobenzenesulfonamide
Uniqueness
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea is unique due to its cyclohexylthiourea moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-20-14-8-11(10-17)13(9-15(14)21-2)19-16(22)18-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDJNDFGVZHVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2441185.png)
![1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441186.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2441189.png)


![rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2441193.png)

![(Z)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2441197.png)

![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)
![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)
![(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine](/img/structure/B2441204.png)
